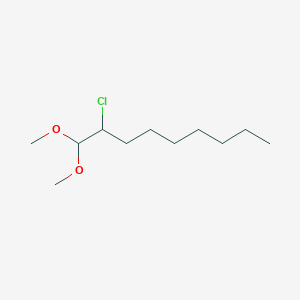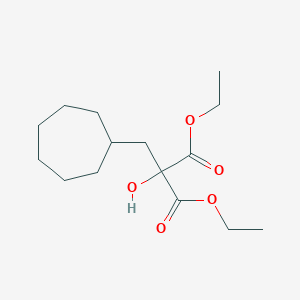
Molybdenum;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum;palladium is a compound formed by the combination of molybdenum and palladium. Both elements belong to the transition metals category in the periodic table and exhibit unique properties that make their combination valuable in various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reduction of molybdenum and palladium salts in the presence of a suitable reducing agent. One common method is the co-reduction of molybdenum trioxide and palladium chloride using hydrogen gas at elevated temperatures. This process results in the formation of this compound alloys or intermetallic compounds.
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy techniques. This involves mixing molybdenum and palladium powders, followed by compaction and sintering at high temperatures. The resulting product is a dense, homogeneous material with desirable mechanical and chemical properties.
Chemical Reactions Analysis
Types of Reactions
Molybdenum;palladium compounds undergo various chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both molybdenum and palladium can be reduced from their oxides to their metallic forms using hydrogen gas.
Substitution: Palladium can undergo substitution reactions, where ligands in palladium complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Metallic molybdenum and palladium.
Substitution: Palladium complexes with different ligands.
Scientific Research Applications
Molybdenum;palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for their potential use in biological systems, such as enzyme mimics and drug delivery systems.
Medicine: Explored for their anticancer and antimicrobial properties.
Industry: Utilized in the production of hydrogen sensors, fuel cells, and electronic devices.
Mechanism of Action
The mechanism of action of molybdenum;palladium compounds is complex and depends on the specific application. In catalytic processes, palladium acts as a catalyst by alternating between different oxidation states (Pd⁰ and Pd²⁺), facilitating the addition or removal of hydrogen atoms in organic compounds. Molybdenum can enhance the catalytic activity by providing structural stability and additional active sites.
Comparison with Similar Compounds
Similar Compounds
Molybdenum;tungsten: Similar in terms of high melting points and refractory properties.
Palladium;platinum: Both are used as catalysts in hydrogenation reactions.
Molybdenum;ruthenium: Both exhibit catalytic properties and are used in industrial applications.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high strength, catalytic activity, and hydrogen absorption. This makes them particularly valuable in applications requiring both mechanical robustness and catalytic efficiency.
Properties
CAS No. |
93509-39-8 |
|---|---|
Molecular Formula |
MoPd3 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
molybdenum;palladium |
InChI |
InChI=1S/Mo.3Pd |
InChI Key |
ODOJGYBXTZYZCP-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


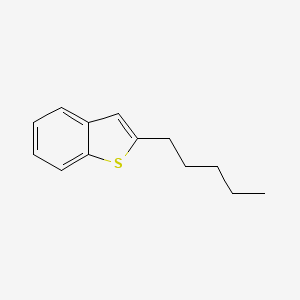
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
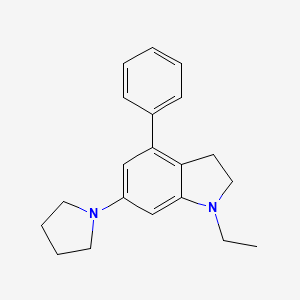
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

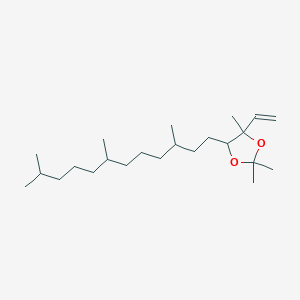


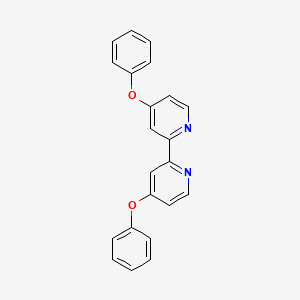
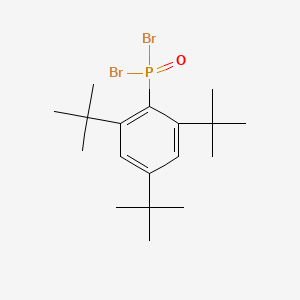
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
